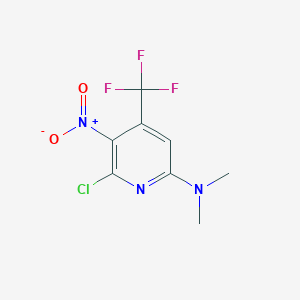

(6-Chloro-5-nitro-4-trifluoromethyl-pyridin-2-YL)-dimethyl-amine

Descripción general

Descripción

(6-Chloro-5-nitro-4-trifluoromethyl-pyridin-2-YL)-dimethyl-amine, also known as 6-CN-TFP, is an organofluorine compound that has a wide range of applications in scientific research. It is a versatile organic compound with a unique structure and properties, which make it useful for a variety of purposes. 6-CN-TFP has been used in various areas of scientific research, including biochemistry, pharmacology, and drug discovery.

Aplicaciones Científicas De Investigación

Ruthenium Nitrosyl Complexes

Ruthenium nitrosyl complexes featuring a nitrogen-rich ligand framework exhibit significant implications for electronic structure and reactivity, particularly in photorelease and scavenging of nitric oxide (NO). The study by Giri et al. (2020) reveals how these complexes facilitate photocleavage of the Ru–NO bond, allowing for controlled release of NO, a molecule of substantial biological relevance, particularly in signaling pathways. The specific interaction and coordination modes of NO within these complexes provide insights into their potential application in NO delivery systems or sensors, showcasing a novel application area for such nitrogen-rich ligand-based complexes (Giri et al., 2020).

Fluorinated Polyamides

Research on fluorinated ortho-linked polyamides derived from non-coplanar structures, like 1,1′-thiobis(2-naphthol), explores the synthesis and characterization of materials with inherent high-performance properties. Shockravi et al. (2011) demonstrate how these polymers exhibit outstanding solubility, thermal stability, and optical properties due to the incorporation of bulky trifluoromethyl and naphthyl substituents. This highlights the compound's role in the development of advanced materials with potential applications in electronics, coatings, and as part of composite materials due to their low refractive indices and high glass-transition temperatures (Shockravi et al., 2011).

Antiprotozoal Activity

The synthesis and antiprotozoal activity study of pyridine thioaryl ethers by Fetisov et al. (2021) illustrate the application of chloro- and nitropyridine derivatives in medicinal chemistry. This study indicates that modifications to the pyridine nucleus, such as the introduction of sulfur-containing derivatives, significantly enhance antiprotozoal activity. The strategic functionalization of the pyridine ring, demonstrated in this research, underlines the compound's versatility in drug development, particularly in the synthesis of compounds with potent biological activities (Fetisov et al., 2021).

Synthesis of Functionalized Pyrazolo[3,4-b]pyridines

The work by Gunasekaran et al. (2014) on l-proline-catalyzed domino reactions underscores the compound's role in organic synthesis, particularly in the construction of highly functionalized pyrazolo[3,4-b]pyridines. This showcases a green chemistry approach to synthesizing nitrogen-containing heterocycles, which are crucial frameworks in pharmaceuticals and agrochemicals. The study highlights the compound's utility in facilitating complex transformations that are efficient, selective, and environmentally friendly (Gunasekaran et al., 2014).

Propiedades

IUPAC Name |

6-chloro-N,N-dimethyl-5-nitro-4-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClF3N3O2/c1-14(2)5-3-4(8(10,11)12)6(15(16)17)7(9)13-5/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGSYEVKBJVNWOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=C(C(=C1)C(F)(F)F)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClF3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-Chloro-5-nitro-4-trifluoromethyl-pyridin-2-YL)-dimethyl-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

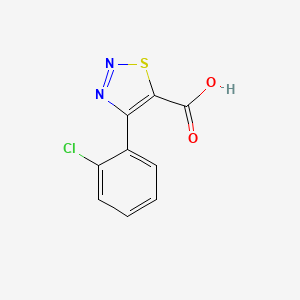

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3-Dihydrospiro[indene-1,2'-morpholine]](/img/structure/B1425396.png)

![2-Methyl-1,9-dioxa-4-azaspiro[5.5]undecane](/img/structure/B1425400.png)

![7-Methyl-2,6-dioxa-9-azaspiro[4.5]decane](/img/structure/B1425401.png)

![Methyl 2-[(5-bromo-2-nitrophenyl)(methyl)amino]acetate](/img/structure/B1425406.png)

![3-[(3,5-Difluorophenyl)carbamoyl]-2,2-dimethylpropanoic acid](/img/structure/B1425407.png)